molecular formula C18H40OSi B8637636 Trihexylsilanol CAS No. 60782-58-3

Trihexylsilanol

Cat. No.: B8637636
CAS No.: 60782-58-3
M. Wt: 300.6 g/mol
InChI Key: NOVLNRUYLAGEMC-UHFFFAOYSA-N
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Description

Trihexylsilanol (C₁₈H₄₀OSi) is a triorganosilanol compound characterized by a silicon atom bonded to three hexyl (C₆H₁₃) groups and one hydroxyl (-OH) group. Its molecular structure confers unique physicochemical properties, including high hydrophobicity, thermal stability, and low polarity. Triorganosilanols (R₃SiOH) are critical intermediates in silicone chemistry, serving as precursors for silicone polymers, surface modifiers, and silylation agents . This compound’s long alkyl chains distinguish it from shorter-chain analogs, influencing its solubility, reactivity, and industrial applications.

Properties

CAS No.

60782-58-3

Molecular Formula

C18H40OSi

Molecular Weight

300.6 g/mol

IUPAC Name

trihexyl(hydroxy)silane

InChI

InChI=1S/C18H40OSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h19H,4-18H2,1-3H3

InChI Key

NOVLNRUYLAGEMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Trihexylsilanol with other triorganosilanols, highlighting key differences:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility in Water Key Applications
Trimethylsilanol C₃H₁₀OSi 90.20 ~100 Moderate Surface modification, intermediates
Triethylsilanol C₆H₁₆OSi 132.28 ~150 Low Lubricants, silicone precursors
This compound C₁₈H₄₀OSi 300.60 >200 Insoluble Hydrophobic coatings, additives

Key Observations :

  • Molecular Weight and Hydrophobicity: Increasing alkyl chain length (methyl → hexyl) correlates with higher molecular weight and hydrophobicity. This compound’s insolubility in water makes it ideal for hydrophobic coatings .
  • Thermal Stability: Longer alkyl chains enhance thermal stability, allowing this compound to withstand higher temperatures in industrial processes compared to trimethylsilanol .
  • Reactivity: Shorter-chain silanols (e.g., trimethylsilanol) exhibit higher reactivity in silylation due to reduced steric hindrance, whereas this compound’s bulky hexyl groups may slow reaction kinetics .

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